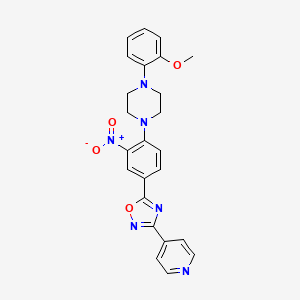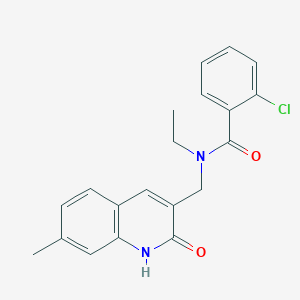
2-chloro-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a quinoline moiety, and a chloroethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Similarly, quinoline derivatives can be synthesized through various methods including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis .Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar structure characteristic of benzamides and quinolines, with the ethyl, chloroethyl, and hydroxyl groups adding complexity to the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinolines are known to participate in a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Quinolines can participate in electrophilic substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its benzamide and quinoline moieties. For example, benzamides are typically off-white solids with a density of around 1.341 g/cm^3 . They are slightly soluble in water and soluble in many organic solvents .Applications De Recherche Scientifique
Synthesis of Benzamides
Benzamides are synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Pharmaceutical Applications
Benzamides are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
Industrial Applications
Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber .
Agricultural Applications
Amide compounds are also used in agricultural areas .
Intermediate for Therapeutic Agents
Amide compounds are used as an intermediate product in the synthesis of therapeutic agents .
Antiplatelet Activity
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many quinoline derivatives are known to have antimalarial activity, and their mechanism of action often involves interference with the heme detoxification pathway in the malaria parasite .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic molecules should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activity. Given the biological activity of many benzamide and quinoline derivatives, it could be particularly interesting to explore the potential biological applications of this compound .
Propriétés
IUPAC Name |
2-chloro-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-23(20(25)16-6-4-5-7-17(16)21)12-15-11-14-9-8-13(2)10-18(14)22-19(15)24/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHDIWIHNSOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

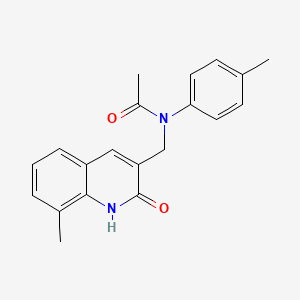
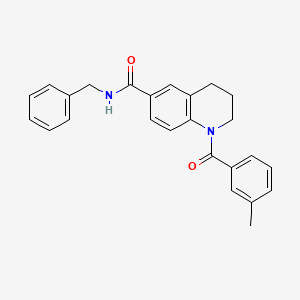
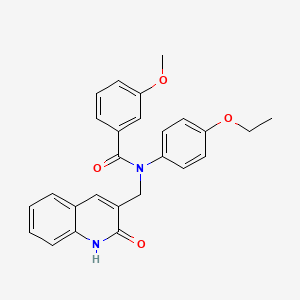

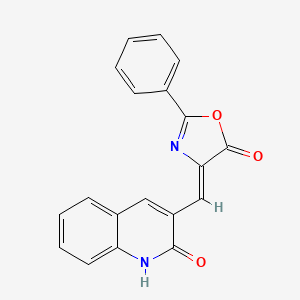
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)
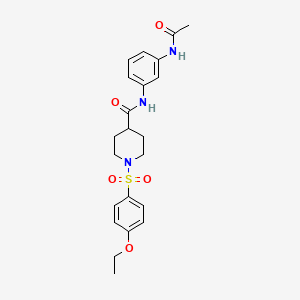


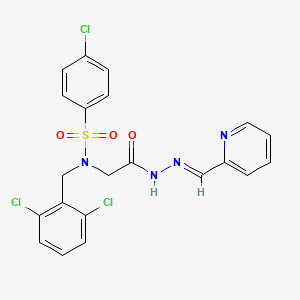

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
